5-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

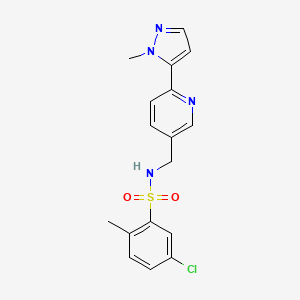

This compound is a benzenesulfonamide derivative featuring a 5-chloro-2-methyl-substituted benzene core. The sulfonamide nitrogen is linked to a pyridin-3-ylmethyl group, which is further substituted at the 6-position with a 1-methyl-1H-pyrazol-5-yl moiety.

Properties

IUPAC Name |

5-chloro-2-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-12-3-5-14(18)9-17(12)25(23,24)21-11-13-4-6-15(19-10-13)16-7-8-20-22(16)2/h3-10,21H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSNDQAJGIWVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core aromatic structures. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds between boronic acids and halides. This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

Reduction: The nitro group in the pyridine ring can be reduced to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfonyl chlorides

Reduction: Amines

Substitution: Various substituted benzene derivatives

Scientific Research Applications

The compound 5-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, synthesizing data from diverse studies and case reports.

Structure and Composition

The molecular formula of this compound is C15H18ClN5O2S . The compound features a chlorobenzene ring, a sulfonamide functional group, and a pyrazole-pyridine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: A series of experiments demonstrated that structurally related sulfonamides had minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin and ciprofloxacin, suggesting potential as alternative antimicrobial agents .

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific pathways crucial for tumor growth .

Case Study: In one study, a related compound was tested against the NCI-60 cell line panel, revealing significant cytotoxicity with GI50 values ranging from 1.9 to 3.0 μM across various cancer types . This highlights the potential of this compound as a candidate for further anticancer drug development.

Agricultural Applications

The compound's herbicidal properties have also been explored. Similar compounds have been found to inhibit specific enzymes involved in plant growth, making them candidates for use as herbicides in agricultural settings .

Case Study: Research on related sulfonamide derivatives demonstrated effective inhibition of photosynthetic electron transport in plants, suggesting their utility in controlling weed growth without affecting crop yields .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the benzene ring, pyridine/pyrazole linkages, and functional groups. Key examples include:

Benzenesulfonamide vs. Benzamide Derivatives

- Target Compound : Benzenesulfonamide backbone with chloro and methyl substituents.

- Analog (): 2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide replaces the sulfonamide with a benzamide group. The pyrazole substituent is bulkier (isopropyl vs. The benzamide’s methoxy group introduces electron-donating effects, contrasting with the sulfonamide’s electron-withdrawing nature .

Methoxy vs. Methyl Substitution ()

- A structurally similar compound (5-chloro-2-methoxy variant) replaces the methyl group with methoxy on the benzene ring. This substitution increases steric hindrance and alters electronic properties, possibly enhancing solubility but reducing membrane permeability .

Pyrrolopyridine and Dihydropyridazinone Analogs ()

- A sulfonamide analog (1225586-05-9) incorporates a pyrrolo[2,3-c]pyridine core and a pyrimidinylamino group. The fused heterocyclic system may improve π-π stacking interactions but introduces metabolic instability due to the propyl side chain .

Pharmacokinetic and Physicochemical Properties

Key Observations:

Biological Activity

5-Chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a complex structure that incorporates a chloro group, a methyl group, and a pyrazole-pyridine moiety, which are significant for its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 363.88 g/mol. The presence of the sulfonamide functional group suggests potential applications in antimicrobial and anti-inflammatory therapies.

Structural Formula

Antimicrobial Properties

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial activity. These compounds inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. In vitro studies have shown promising results against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria.

Anticancer Activity

The pyrazole and pyridine moieties are known to enhance the anticancer properties of compounds through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.

Case Studies

- Inhibition of MET Kinase : A related compound was reported to demonstrate nanomolar inhibition of MET kinase activity, indicating that structural analogs may possess similar potent effects against oncogenic signaling pathways .

- P2Y12 Antagonism : Another study focused on the discovery of reversible P2Y12 antagonists highlighted the importance of structural features found in sulfonamide derivatives for cardiovascular applications .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyrazole functionalization. A recommended approach is:

Sulfonamide Formation : React 5-chloro-2-methylbenzenesulfonyl chloride with a pyridylmethylamine intermediate under basic conditions (e.g., pyridine or triethylamine) at 0–25°C for 2–4 hours.

Pyrazole Installation : Introduce the 1-methyl-1H-pyrazol-5-yl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of the pyrazole .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the sulfonamide linkage (δ 3.1–3.5 ppm for CH₂ adjacent to sulfonamide) and pyrazole protons (δ 6.5–7.2 ppm). Compare with reference spectra of similar pyrazole-sulfonamide hybrids .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₈ClN₃O₂S: 364.0885).

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Conflicting data often arise from assay variability or off-target effects. To address this:

Standardize Assay Conditions : Use consistent cell lines (e.g., Jak2 V617F-mutant HEL cells for kinase inhibition studies) and control for ATP concentration in enzymatic assays .

Selectivity Profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target interactions. AZD1480, a related pyrazole-pyrimidine inhibitor, showed cross-reactivity with Aurora kinases, necessitating structural refinement .

Dose-Response Validation : Perform IC₅₀ determinations in triplicate using Hill slope analysis to rule out nonspecific effects at high concentrations .

Q. How to design experiments to determine the structure-activity relationship (SAR) for this sulfonamide derivative?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Varied substituents on the pyrazole (e.g., Cl, F, CF₃) to assess steric/electronic effects.

- Alternative linkers (e.g., ethylene, amide) between the pyridine and benzenesulfonamide.

- Biological Testing : Evaluate analogs in parallel assays (e.g., antiproliferative activity in cancer cells vs. kinase inhibition) to correlate structural changes with potency. QSA models (e.g., CoMFA) can predict critical pharmacophores .

- Crystallography : Co-crystallize the compound with target proteins (e.g., Jak2 kinase domain) to identify binding interactions .

Q. What strategies are effective for identifying the primary molecular targets of this compound?

Methodological Answer:

Chemical Proteomics : Use a biotinylated derivative of the compound for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .

CRISPR-Cas9 Screening : Perform genome-wide knockout screens in relevant cell lines to pinpoint genes whose loss abrogates compound activity.

Computational Docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for kinases or sulfonamide-associated targets (e.g., carbonic anhydrases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.